Fmoc-Gly(Cycloheptyl)-OH
CAS No.:
Cat. No.: VC19956937
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H27NO4 |
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Molecular Weight | 393.5 g/mol |
IUPAC Name | (2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Standard InChI | InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Standard InChI Key | UGMXHKLJUFZORO-QFIPXVFZSA-N |
Isomeric SMILES | C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Fmoc-Gly(Cycloheptyl)-OH belongs to the class of N-Fmoc-protected non-proteinogenic amino acids. Unlike natural glycine, which lacks a side chain, this derivative incorporates a cycloheptyl group (–C₇H₁₃) at the α-position (Figure 1). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during SPPS, enabling sequential peptide elongation under basic conditions .
Key Structural Attributes:
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Backbone: Retains glycine’s minimalistic α-carbon framework.
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Side Chain: Cycloheptyl group introduces steric hindrance and hydrophobic character.
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Protection Scheme: Fmoc group ensures orthogonality with acid-labile side-chain protecting groups (e.g., t-butyl, Pbf) .
Physicochemical Properties
The cycloheptyl modification significantly alters glycine’s inherent properties. Table 1 summarizes critical physicochemical data:
Table 1: Physicochemical Properties of Fmoc-Gly(Cycloheptyl)-OH
Property | Value |
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Molecular Formula | C₂₄H₂₇NO₄ |
Molar Mass (g/mol) | 393.48 |
CAS Number | 2304413-61-2 |
Protection Group | Fmoc (9-fluorenylmethoxycarbonyl) |
Solubility | Soluble in DMF, DCM; sparingly soluble in ether |
Storage Conditions | –20°C, desiccated, protected from light |
The compound’s hydrophobicity, driven by the cycloheptyl moiety, necessitates polar aprotic solvents (e.g., DMF) for handling in SPPS .
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Fmoc-Gly(Cycloheptyl)-OH is employed to introduce conformational constraints into peptide sequences. Its utility stems from:
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Steric Guidance: The bulky cycloheptyl group restricts backbone flexibility, promoting specific secondary structures (e.g., β-turns) .
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Compatibility with Fmoc Chemistry: Deprotection via piperidine (20–50% in DMF) ensures minimal side reactions .
Comparative Analysis with Related Derivatives
The cycloheptyl group distinguishes this compound from similar Fmoc-protected amino acids:
Table 2: Comparison of Fmoc-Protected Cycloalkyl Glycine Derivatives
Compound | Cycloalkyl Group | Molar Mass (g/mol) | Key Application |
---|---|---|---|
Fmoc-Gly(Cycloheptyl)-OH | Cycloheptyl | 393.48 | Conformational studies |
Fmoc-Chg-OH | Cyclohexyl | 379.40 | Hydrophobic peptide segments |
Fmoc-Gly-Gly-Phe-OH | N/A | 501.53 | Tripeptide synthesis |
The larger cycloheptyl ring increases steric demand compared to cyclohexyl analogs, potentially enhancing resistance to enzymatic degradation in therapeutic peptides .
Research Gaps and Future Directions
Despite its synthetic utility, limited published data exist on Fmoc-Gly(Cycloheptyl)-OH. Key areas for further investigation include:
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Kinetic Studies: Coupling efficiency relative to smaller cycloalkyl analogs.
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Biophysical Impact: Role in stabilizing α-helical vs. β-sheet structures.
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Therapeutic Potential: Applications in peptide-based drug candidates targeting protein-protein interactions.
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